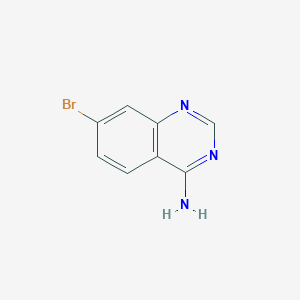
7-Bromoquinazolin-4-amine
Overview
Description
7-Bromoquinazolin-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H6BrN3 . It is a derivative of quinazoline and is used in various fields of research and industry.
Synthesis Analysis
The compound was first synthesized by Coxon in 1959 using the bromination of a quinazoline derivative.Molecular Structure Analysis
The linear formula of this compound is C8H6BrN3 . The molecular weight is 224.06 .Physical And Chemical Properties Analysis
This compound is a solid . The boiling point is predicted to be 385.4±27.0 °C . The density is predicted to be 1.744±0.06 g/cm3 .Scientific Research Applications
Anticancer Properties and Molecular Docking Studies
The synthesis and biological evaluation of novel indole-aminoquinazoline hybrids, derived from 7-amino-2-aryl-5-bromoindoles and 2-aryl-4-chloroquinazolines, have demonstrated significant cytotoxicity against various human cancer cell lines including lung, colorectal, hepatocellular, breast, and cervical cancers. These hybrids exhibit moderate to significant inhibitory activity towards the epidermal growth factor receptor (EGFR), with some compounds inducing apoptosis in cancer cells. Molecular docking suggests these compounds bind to the ATP region of EGFR similarly to known inhibitors like erlotinib (Mphahlele et al., 2018).
Photochemical Activation for Cell Physiology Studies
Tertiary amines linked to the 8-cyano-7-hydroxyquinolinyl photoremovable protecting group (PPG) have been developed for photoactivatable forms suitable for studying cell physiology. This approach allows for the efficient release of bioactive molecules through one- and two-photon excitation, facilitating studies in gene editing and cell signaling pathways (Asad et al., 2017).
Synthesis and Cytotoxic Evaluation of Polycarbo-Substituted Quinazolines
Polycarbo-substituted 4-anilinoquinazolines, derived from 2-aryl-6-bromo-8-iodoquinazolines, have shown potential cytotoxicity against breast, cervical, and lung cancer cell lines. These compounds, developed through a one-pot three-step reaction, have demonstrated selective cytotoxicity, with some inducing apoptosis and caspase-3 activation in cancer cells (Paumo et al., 2016).
Enantioselective Synthesis of Quinazolinones
A novel approach involving peptide-catalyzed atroposelective bromination has been developed for the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones. This method provides a new route for generating compounds with potential pharmaceutical applications, offering high levels of enantioinduction across a broad substrate scope. The resulting compounds have been explored for further chemical transformations, retaining stereochemical information (Diener et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
7-bromoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKSTBCHSICNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696308 | |
| Record name | 7-Bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-43-6 | |
| Record name | 7-Bromo-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)
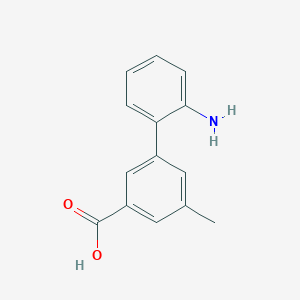
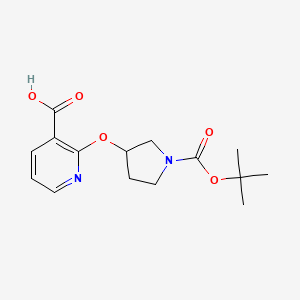


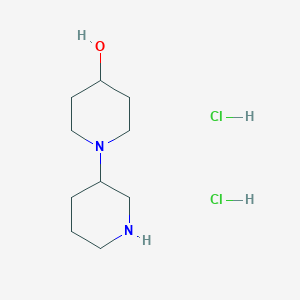
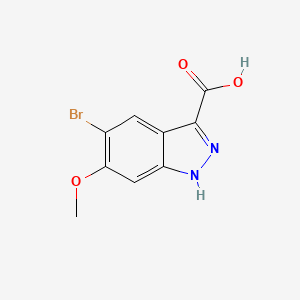

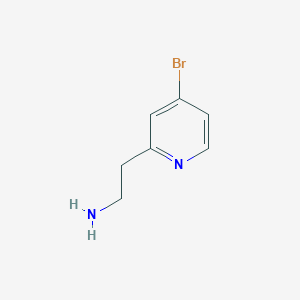
![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)


